molecular formula C12H14O5 B8336056 2-Formyl-3,5-dimethoxy-6-methylbenzoic acid methyl ester

2-Formyl-3,5-dimethoxy-6-methylbenzoic acid methyl ester

Cat. No. B8336056
M. Wt: 238.24 g/mol
InChI Key: MCBJBUFPVRRHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05594135

Procedure details

To a solution of 340 ml of N,N-dimethylformamide in 11 of dichloromethane methane were added slowly 404 ml of phosphoryl chloride. The solution was stirred for 1.5 h at room temperature, and then, a solution of 618 g of 3,5-dimethoxy-2-methylbenzoic acid methyl ester in 200 ml of dichloromethane was added within 10 min. The mixture was heated for 72 h at reflux temperature. After cooling, the mixture was slowly poured into 3 l of ice-water and subsequently extracted with 3.6 1 of dichloromethane. The organic layer was washed with 2 l of saturated sodium carbonate solution and twice with 2 l of water. The organic layer was dried over sodium sulfate and the solvent was evaporated in vacuo. The solid residue was triturated in 3 l of ethyl acetate at 60° C., and after cooling, 1.5 l of hexane were added. The solid was isolated by filtration to yield 646 g of 2-formyl-3,5-dimethoxy-6-methylbenzoic acid methyl ester, m.p. 164°-165° C.
Quantity
340 mL
Type
reactant
Reaction Step One
Name
dichloromethane methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
404 mL
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].C.ClCCl.P(Cl)(Cl)(Cl)=O.[CH3:15][O:16][C:17](=[O:29])[C:18]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[C:20]([O:26][CH3:27])[C:19]=1[CH3:28]>ClCCl>[CH3:15][O:16][C:17](=[O:29])[C:18]1[C:19]([CH3:28])=[C:20]([O:26][CH3:27])[CH:21]=[C:22]([O:24][CH3:25])[C:23]=1[CH:3]=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
340 mL
Type
reactant
Smiles
CN(C=O)C
Name
dichloromethane methane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C.ClCCl
Name
Quantity
404 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
618 g
Type
reactant
Smiles
COC(C1=C(C(=CC(=C1)OC)OC)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 1.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 72 h
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with 3.6 1 of dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with 2 l of saturated sodium carbonate solution and twice with 2 l of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated in 3 l of ethyl acetate at 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
1.5 l of hexane were added
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1C)OC)OC)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 646 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.